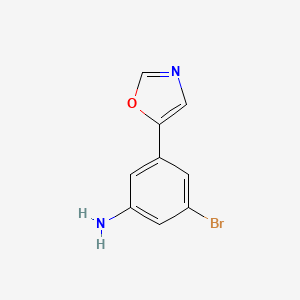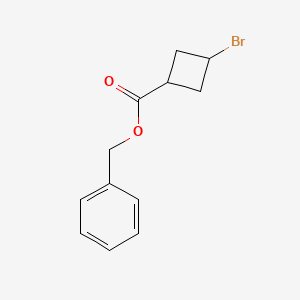
3-hydrazinylbenzenaMine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydrazones, a class of compounds to which 3-hydrazinylbenzenaMine hydrochloride belongs, is achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of 3-hydrazinylbenzenaMine hydrochloride is represented by the formula C6H10ClN3. The molecular weight of this compound is 159.62 g/mol.Chemical Reactions Analysis
Hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases . These reactions are followed by ex situ powder X-ray diffraction and IR-ATR methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-hydrazinylbenzenaMine hydrochloride include its molecular formula C6H10ClN3 and molecular weight 159.62 g/mol. More specific properties such as melting point, boiling point, and density are not provided in the retrieved sources .Aplicaciones Científicas De Investigación
Synthesis of Antimicrobial Agents : A study by Khudina et al. (2021) detailed the synthesis of mycostatics based on 4-aryldiazenyl-3,5-dimethylpyrazoles using 3-arylhydrazinylidenepentane-2,4-diones, hydrazine hydrate, benzylhydrazine hydrochloride, and 4-hydrazinylbenzenesulfonamide hydrochloride. These compounds showed antimicrobial activity against several pathogenic dermatophytes and bacteria (Khudina et al., 2021).
Biofield Energy Treatment Studies : Trivedi et al. (2015) investigated the impact of biofield energy treatment on 3-chloronitrobenzene, a compound related to 3-hydrazinylbenzenamine hydrochloride, examining its physical, thermal, and spectroscopic properties. This study offers insights into alternative strategies for modifying chemical compounds (Trivedi et al., 2015).
Synthesis of Benzoxazole Derivatives : Research by Alheety (2019) involved the synthesis of various compounds including 2-hydrazino benzoxazole, prepared by treating 2-mercaptobenzoxazole with hydrazine. These compounds were evaluated for their antibacterial activities, highlighting the role of 3-hydrazinylbenzenamine hydrochloride derivatives in developing specific antibacterial drugs (Alheety, 2019).
Synthesis of Anti-inflammatory Agents : Rathish et al. (2009) synthesized benzenesulfonamide derivatives by condensing chalcones with 4-hydrazinonbenzenesulfonamide hydrochloride. These compounds showed significant anti-inflammatory activity, highlighting the potential medical applications of 3-hydrazinylbenzenamine hydrochloride derivatives (Rathish et al., 2009).
Development of Heterocyclic Compounds : A study by Mohsein et al. (2019) discussed the synthesis of a series of heterocyclic compounds starting from 3-hydroxy-4-aminobenzene sulfonamide, closely related to 3-hydrazinylbenzenamine hydrochloride. These compounds have potential applications in various fields, including pharmaceuticals (Mohsein et al., 2019).
NLO (Nonlinear Optical) Applications : Mohan et al. (2019) synthesized new organic compounds bearing a moiety similar to 3-hydrazinylbenzenamine hydrochloride and evaluated their third-order nonlinear optical response properties. This study highlights the potential of such compounds in developing efficient NLO materials (Mohan et al., 2019).
Direcciones Futuras
While specific future directions for 3-hydrazinylbenzenaMine hydrochloride are not mentioned in the retrieved sources, related compounds such as benzydamine hydrochloride have been suggested for further exploration in areas such as oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action and new anticancer target agents induced mucositis .
Propiedades
IUPAC Name |
3-hydrazinylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLWFRHHSANUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)






![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)

![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)



